Adjudin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Adjudin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the effects of indazole-carboxylic acid derivatives.

Industry: Research is ongoing to develop this compound-based formulations for controlled drug delivery systems.

Mécanisme D'action

L’adjudin exerce ses effets en perturbant l’adhésion cellulaire entre les cellules de Sertoli et les cellules germinales dans les testicules. Cette perturbation entraîne la perte de cellules de spermatozoïdes en maturation de l’épithélium séminifère . L’this compound n’affecte pas les spermatogonies, ce qui rend la perte de fertilité réversible. Le médicament cible des voies de signalisation spécifiques, notamment les protéines associées aux microtubules et les protéines de signalisation comme mTORC1/rpS6 et p-FAK-Y407 .

Analyse Biochimique

Biochemical Properties

Adjudin exerts its effects by interacting with specific proteins and enzymes in the body. This compound does not perturb germ cell development nor germ cell function .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It disrupts adhesion of germ cells, most notably spermatids to the Sertoli cells, thereby inducing release of immature spermatids from the epithelium that leads to infertility . After this compound is metabolized, the remaining spermatogonial stem cells and spermatogonia repopulate the seminiferous epithelium gradually via spermatogonial self-renewal and differentiation .

Molecular Mechanism

The primary and initial cellular target of this compound in the testis is the apical ectoplasmic specialization, a testis-specific anchoring junction type restricted to the interface between Sertoli cells and elongating spermatids . It was shown that this compound exerts its contraceptive effects through changes in microtubule associated proteins (MAPs) and signaling proteins mTORC1/rpS6 and p-FAK-Y407 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies have been reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It effectively induces reversible male infertility without perturbing the serum concentrations of follicle-stimulating hormone (FSH), testosterone, and inhibin B based on studies in rats and rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It has effects on its activity or function depending on its subcellular localization .

Méthodes De Préparation

L’adjudin est synthétisé par une série de réactions chimiques impliquant des dérivés de l’acide indazole-carboxylique. La voie de synthèse implique généralement la réaction du chlorure de 2,4-dichlorobenzyl avec l’indazole-3-carbohydrazide dans des conditions spécifiques pour produire l’this compound . Les méthodes de production industrielle sont encore en développement, en se concentrant sur l’optimisation du rendement et de la pureté tout en minimisant les effets secondaires.

Analyse Des Réactions Chimiques

L’adjudin subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound, ce qui peut modifier son activité biologique.

Substitution : L’this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : L’this compound est utilisé comme composé modèle pour étudier les effets des dérivés de l’acide indazole-carboxylique.

Industrie : Des recherches sont en cours pour développer des formulations à base d’this compound pour des systèmes de délivrance de médicaments contrôlés.

Comparaison Avec Des Composés Similaires

L’adjudin est unique par rapport à d’autres composés similaires en raison de son mécanisme d’action spécifique et de ses effets réversibles sur la fertilité masculine. Des composés similaires comprennent :

Lonidamine : Un analogue de l’this compound, utilisé en chimiothérapie.

Gamendazole : Un autre dérivé de l’acide indazole-carboxylique ayant des effets contraceptifs potentiels.

Bindarit : Un composé à base d’indazole ayant des propriétés anti-inflammatoires.

Propriétés

IUPAC Name |

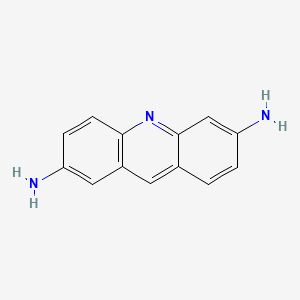

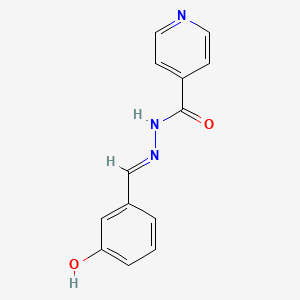

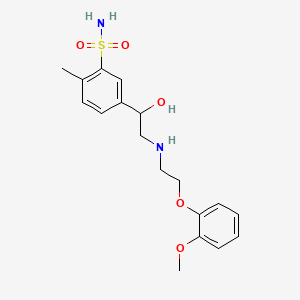

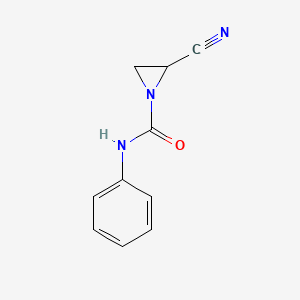

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c16-10-6-5-9(12(17)7-10)8-21-13-4-2-1-3-11(13)14(20-21)15(22)19-18/h1-7H,8,18H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENCPJAAXKBIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040383 | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252025-52-8 | |

| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252025-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adjudin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252025528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADJUDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZT8V72829 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Adjudin primarily targets the apical ectoplasmic specialization (apical ES), a testis-specific anchoring junction type, disrupting spermatid adhesion to Sertoli cells. [, , ] This disruption is mediated by several mechanisms:

- Targeting Actin Filament Bundles: this compound suppresses the expression of Eps8, an actin capping and bundling protein, leading to destabilization of actin filament bundles at the apical ES. [, ]

- Inducing Unwanted Actin Branching: this compound mis-localizes Arp3, a component of the Arp2/3 complex that induces actin nucleation/branching, causing actin branching that further disrupts actin filament bundles. [, ]

- Disrupting Endocytic Vesicle Trafficking: this compound blocks the expression of PAR6 and 14-3-3, disrupting the homeostasis of endocytic vesicle-mediated protein trafficking and increasing protein endocytosis, ultimately destabilizing cell adhesion. []

A: * Molecular Formula: C15H11Cl2N3O [, ]* Molecular Weight: 319.18 g/mol [, ]* Spectroscopic Data: While the provided research papers do not include detailed spectroscopic data, synthesis and characterization of this compound has been previously reported. []

ANone: The provided research papers primarily focus on the biological activity and mechanism of this compound. Information on material compatibility and stability under various non-biological conditions is limited.

A: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around disrupting protein-protein interactions and altering cellular signaling pathways, not catalyzing chemical reactions. [, , , , ]

A: Yes, molecular modeling has been used to investigate this compound's interaction with Breast Cancer Resistance Protein (BCRP), specifically identifying potential binding domains. This information could be valuable in designing this compound analogs with improved efficacy in downregulating BCRP and enhancing transport across the blood-testis barrier. []

- Drug particle micronization: Reducing particle size to <50 μm can increase solubility and bioavailability. []

- Co-grinding with ß-cyclodextrin: This technique can enhance solubility and dissolution rate, improving bioavailability. []

- Nanotechnology-based delivery: Studies have explored using nanoparticles, such as multidrug magnetic mesoporous silica nanoparticles, to deliver this compound to the apical compartment of the seminiferous epithelium. [, ]

ANone: The provided research papers primarily focus on the biological activity and mechanism of this compound, with limited information directly addressing SHE regulations. Further investigation and compliance with relevant regulatory guidelines are necessary for any potential clinical development.

ANone: Research indicates:

- Absorption: this compound can be administered orally or intravenously. []

- Bioavailability: Intravenous administration exhibits higher bioavailability compared to oral administration. []

- Distribution: this compound primarily exerts its effects locally in the seminiferous epithelium. [, ]

A:

- In vitro: this compound effectively disrupts Sertoli-germ cell adhesion in cell culture models. [, , ]

- In vivo:

- This compound induces germ cell loss from the seminiferous epithelium in various animal models, including rats, rabbits, and dogs, leading to infertility. [, , , , ]

- The effects of this compound are reversible; spermatogenesis and fertility rebound after cessation of treatment. [, , , ]

- This compound's efficacy is associated with its bioavailability. [, , ]

ANone: The provided research papers do not discuss specific resistance mechanisms to this compound or cross-resistance with other compounds.

ANone: While this compound effectively induces reversible infertility, its development as a male contraceptive has been hindered by toxicity concerns:

- Subchronic toxicity: this compound has shown subchronic toxicity in animal studies. []

- Blood-testis barrier disruption: High doses of this compound can disrupt the blood-testis barrier, potentially leading to irreversible infertility. []

ANone: Several strategies have been investigated to improve this compound's delivery and targeting:

- Drug particle micronization and co-grinding with ß-cyclodextrin: These techniques aim to improve solubility and bioavailability. []

- Nanotechnology-based delivery: Studies have explored using nanoparticles to deliver this compound specifically to the seminiferous epithelium, enhancing efficacy and potentially reducing systemic toxicity. [, ]

ANone: While initially investigated as a male contraceptive, this compound research has revealed its potential in other areas:

- Anti-cancer activity: this compound has demonstrated anti-cancer effects in various in vitro and in vivo models, particularly against drug-resistant cancer cells. [, , , ] This has opened avenues for exploring its use in combination therapies, such as with paclitaxel or doxorubicin. [, ]

- Anti-inflammatory effects: Research suggests that this compound can attenuate neuroinflammation, potentially benefiting conditions like stroke and traumatic brain injury. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.